molecular formula C25H26N4O5 B11611507 N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide

N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B11611507
M. Wt: 462.5 g/mol
InChI Key: VZMZIWINMCJWNC-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide is a complex organic compound known for its diverse applications in various scientific fields This compound is characterized by its unique molecular structure, which includes a benzotriazole ring, ethoxyphenyl, and trimethoxybenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-ethoxyphenylamine with 2-chloro-6-methylbenzotriazole under controlled conditions. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the benzotriazole ring can be substituted with different nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity and thereby exerting its biological effects. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide is unique due to its specific substitution pattern on the benzotriazole ring and the presence of the trimethoxybenzamide group

Properties

Molecular Formula

C25H26N4O5

Molecular Weight

462.5 g/mol

IUPAC Name

N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C25H26N4O5/c1-6-34-18-9-7-17(8-10-18)29-27-20-11-15(2)19(14-21(20)28-29)26-25(30)16-12-22(31-3)24(33-5)23(13-16)32-4/h7-14H,6H2,1-5H3,(H,26,30)

InChI Key

VZMZIWINMCJWNC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C

Origin of Product

United States

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